NG-MONOMETHYL-D-ARGININE MONOACETATE
NG-MONOMETHYL-D-ARGININE MONOACETATE
D-NMMA is the inactive enantiomer of the competitive NOS inhibitor, L-NMMA (Item No. 10005031). It fails to inhibit NOS at concentrations as high as 100 μM and thus, may be used to explore non-specific effects of L-NMMA.
Brand Name:
Vulcanchem
CAS No.:
137694-75-8
VCID:
VC0145100
InChI:
InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)
SMILES:
CC(=O)O.CN=C(N)NCCCC(C(=O)O)N
Molecular Formula:
C7H16N4O2 • C2H4O2
Molecular Weight:
248.28 g/mol
NG-MONOMETHYL-D-ARGININE MONOACETATE
CAS No.: 137694-75-8
Main Products
VCID: VC0145100
Molecular Formula: C7H16N4O2 • C2H4O2
Molecular Weight: 248.28 g/mol
CAS No. | 137694-75-8 |
---|---|
Product Name | NG-MONOMETHYL-D-ARGININE MONOACETATE |
Molecular Formula | C7H16N4O2 • C2H4O2 |
Molecular Weight | 248.28 g/mol |
IUPAC Name | acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid |
Standard InChI | InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4) |
Standard InChIKey | IKPNWIGTWUZCKM-UHFFFAOYSA-N |
SMILES | CC(=O)O.CN=C(N)NCCCC(C(=O)O)N |
Canonical SMILES | CC(=O)O.CN=C(N)NCCCC(C(=O)O)N |
Appearance | Assay:≥98%A white solid |
Description | D-NMMA is the inactive enantiomer of the competitive NOS inhibitor, L-NMMA (Item No. 10005031). It fails to inhibit NOS at concentrations as high as 100 μM and thus, may be used to explore non-specific effects of L-NMMA. |
Synonyms | D-NG-monomethyl Arginine acetate |
PubChem Compound | 5702206 |
Last Modified | Nov 11 2021 |
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